molecular formula C12H18ClNO B14025177 3-(4-Methoxybenzyl)pyrrolidine hydrochloride

3-(4-Methoxybenzyl)pyrrolidine hydrochloride

Cat. No.: B14025177
M. Wt: 227.73 g/mol
InChI Key: DYIYUAJNTSIFCC-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxybenzyl group attached to the nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, hydroxyl-substituted compounds, and various substituted pyrrolidine derivatives .

Scientific Research Applications

3-(4-Methoxybenzyl)pyrrolidine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxybenzyl)pyrrolidine hydrochloride
  • 3-(4-Methylbenzyl)pyrrolidine hydrochloride
  • 3-(4-Chlorobenzyl)pyrrolidine hydrochloride

Uniqueness

Compared to similar compounds, 3-(4-Methoxybenzyl)pyrrolidine hydrochloride is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in chemical reactions and biological interactions .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11;/h2-5,11,13H,6-9H2,1H3;1H

InChI Key

DYIYUAJNTSIFCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2CCNC2.Cl

Origin of Product

United States

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